molecular formula C18H24N2O2S B5545011 (1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5545011
M. Wt: 332.5 g/mol
InChI Key: XTTRIWCZADECFL-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research on related bicyclic skeletons, such as those found in diazabicyclo[3.3.1]nonan-9-one derivatives, provides insights into potential synthetic routes and challenges associated with the compound . The synthesis of structurally related compounds often involves multi-step reactions, including cyclization and functional group transformations. For example, studies on the synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments highlight the complexity of achieving desired stereochemistry and functionalization within bicyclic frameworks (Vlasova et al., 2015).

Molecular Structure Analysis

The molecular structure of diazabicyclo[3.2.2]nonane derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal the importance of conformational analysis in understanding the stereochemistry and electronic environment of the bicyclic system. For instance, research on 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives demonstrates the impact of substituents on the molecular geometry and potential intermolecular interactions (McCabe, Milne, & Sim, 1989).

Chemical Reactions and Properties

The reactivity of the compound likely involves interactions between the bicyclic core and functional groups. Similar compounds exhibit a range of chemical behaviors, including nucleophilic and electrophilic reactions, which can be leveraged for further functionalization. Studies on the reactivity of diazabicyclo[3.3.1]nonane derivatives provide a foundation for predicting and optimizing reactions involving the target compound (Dotsenko, Krivokolysko, & Litvinov, 2007).

Scientific Research Applications

Synthesis and Structure Analysis

Compounds related to diazabicyclo nonanes, such as 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives, have been synthesized and analyzed for their structure and biological activity. For example, derivatives with various substituents have been developed to explore their pharmacological properties. These studies involve complex synthetic routes to introduce specific functional groups aimed at enhancing biological activity or improving pharmacokinetic profiles. The structural analysis, often involving X-ray crystallography, provides insights into the three-dimensional arrangement of atoms, which is crucial for understanding the interaction with biological targets (Malmakova et al., 2021).

Biological Activity and Pharmacological Properties

Several studies have focused on evaluating the biological activity of diazabicyclo compounds. For instance, pharmacological screening has identified compounds exhibiting local anesthetic activity with low toxicity, highlighting their potential for further development as therapeutic agents. The nature of substituents, particularly the N-alkoxyalkyl radical, has been studied for its impact on toxicity and activity, providing valuable information for the targeted design of new compounds (Malmakova et al., 2021).

properties

IUPAC Name

(1S,5R)-6-(cyclopropylmethyl)-3-(5-ethylthiophene-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-2-16-7-14(11-23-16)17(21)19-9-13-5-6-15(10-19)20(18(13)22)8-12-3-4-12/h7,11-13,15H,2-6,8-10H2,1H3/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTRIWCZADECFL-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)N2CC3CCC(C2)N(C3=O)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CS1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-6-(cyclopropylmethyl)-3-(5-ethylthiophene-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.